3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C({11})H({22})ClNO. It is a piperidine derivative, characterized by the presence of a cyclopropylmethoxy group attached to the ethyl chain, which is further connected to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable alkylating agent to form cyclopropylmethoxy.
Alkylation of Piperidine: The cyclopropylmethoxy intermediate is then reacted with ethyl piperidine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and pH) can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or substituted piperidine derivatives.
Scientific Research Applications
3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethoxy group can enhance the binding affinity and selectivity of the compound for its target, leading to modulation of biological pathways. The piperidine ring can interact with neurotransmitter receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Methoxy)ethyl]piperidine hydrochloride
- 3-[2-(Ethoxy)ethyl]piperidine hydrochloride
- 3-[2-(Cyclopropylmethoxy)propyl]piperidine hydrochloride
Uniqueness
3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-10(8-12-6-1)5-7-13-9-11-3-4-11;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGQVBJOMVAPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-35-2 | |
Record name | Piperidine, 3-[2-(cyclopropylmethoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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